Calcium channel-modulator-1

描述

Calcium channel-modulator-1, also known as calcium homeostasis modulator 1, is a voltage-dependent ion channel that plays a crucial role in regulating intracellular calcium levels. This compound is involved in various physiological processes, including neuronal excitability and neurotransmitter release. It has been identified as a significant player in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of calcium channel-modulator-1 involves the expression of its gene in suitable host cells. The gene encoding calcium homeostasis modulator 1 is cloned into an expression vector, which is then introduced into host cells such as mammalian cells. The cells are cultured under specific conditions to promote the expression of the protein. The protein is then purified using techniques such as affinity chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .

化学反应分析

Functional Characteristics of CALHM1

CALHM1 is a hexameric ion channel (octameric in some structural studies) with a wide pore (~14–20 Å diameter), permitting permeation of large cations (e.g., Ca²⁺, Na⁺, K⁺) and anions (e.g., Cl⁻) . Key functional properties include:

-

Voltage and [Ca²⁺]o modulation : Channels are typically closed at resting membrane potentials but open upon strong depolarization. Reducing extracellular Ca²⁺ ([Ca²⁺]o) increases open probability, enabling activation at negative voltages .

-

Permeability : Selectivity follows Ca²⁺ > Na⁺ ≈ K⁺ > Cl⁻, with ATP also permeating the pore .

-

Physiological roles : Critical for cortical neuron excitability under low [Ca²⁺]o and ATP release in type II taste bud cells .

Structural Insights

Recent cryo-EM studies reveal:

-

Octameric architecture : A wide pore (~20 Å) in the Ca²⁺-free state, with an N-terminal helix folding into the pore .

-

Transmembrane domains : Four transmembrane helices per subunit, with cytoplasmic N- and C-termini .

-

Key interactions : Antiparallel interactions between the N-terminal helix and TM1, and lipid-mediated dimer interfaces .

| Structural Feature | Details |

|---|---|

| Oligomerization | Octamer (active state) or hexamer (inactive?) |

| Pore diameter | ~20 Å in active conformation |

| Critical residues | Asp120 critical for Ca²⁺ selectivity |

Gating Mechanism

CALHM1 exhibits allosteric regulation by voltage and [Ca²⁺]o:

-

Voltage dependence : Channels activate upon depolarization, with voltage-sensor domains (likely in TM4) coupling membrane potential to gating .

-

[Ca²⁺]o sensitivity : Physiological [Ca²⁺]o (~1.5 mM) stabilizes the closed state. Reducing [Ca²⁺]o reversibly activates currents, even at hyperpolarized voltages .

-

Coupled regulation : Voltage and [Ca²⁺]o act synergistically; hyperpolarization enhances Ca²⁺-mediated closure .

Physiological Implications

-

Neuronal excitability : Mediates increased cortical neuron firing under low [Ca²⁺]o, absent in CALHM1 knockout mice .

-

Taste signaling : Essential for ATP release in type II taste bud cells, enabling umami/sweet/bitter detection .

-

Disease relevance : Linked to Alzheimer’s disease pathogenesis via ATP release and synaptic plasticity .

Chemical Modulation

While no synthetic compounds labeled "Calcium channel-modulator-1" are detailed in the provided sources, CALHM1’s activity is influenced by:

The available data focuses on CALHM1’s biological function rather than chemical synthesis or reaction kinetics of a standalone modulator. For further analysis of synthetic calcium channel modulators, additional sources on specific compounds (e.g., calcimimetics, calcilytics) would be required.

科学研究应用

Therapeutic Applications

1. Cardiovascular Diseases

CCM-1 has been explored for its potential in treating hypertension and cardiac arrhythmias. By modulating calcium channel activity, it helps regulate vascular tone and cardiac contractility. Studies have shown that compounds affecting L-type VGCCs can reduce blood pressure and improve heart function .

2. Neurological Disorders

Research indicates that CCM-1 may be effective in managing neurological conditions associated with dysfunctional calcium signaling, such as migraine and Alzheimer's disease. Modulating P/Q-type channels can decrease excitability in neurons, potentially preventing migraine attacks or mitigating cognitive decline associated with neurodegenerative diseases .

3. Pain Management

Calcium channel modulators like CCM-1 are being investigated for their role in chronic pain management. By inhibiting excessive calcium influx in pain pathways, these compounds can alleviate both sensory and affective components of pain .

Case Studies

作用机制

Calcium channel-modulator-1 exerts its effects by forming a pore in the plasma membrane that allows the passage of calcium ions. The channel is regulated by membrane voltage and extracellular calcium concentration. When the extracellular calcium concentration is low, the channel opens, allowing calcium ions to flow into the cell. This influx of calcium ions triggers various cellular responses, including neurotransmitter release and changes in neuronal excitability. The channel is also involved in the regulation of amyloid-beta metabolism, which is implicated in the pathogenesis of Alzheimer’s disease .

相似化合物的比较

Calcium channel-modulator-1 is unique compared to other calcium channels due to its specific regulation by extracellular calcium concentration and its involvement in amyloid-beta metabolism. Similar compounds include:

Calcium channel-modulator 2: Another member of the calcium homeostasis modulator family, but with different regulatory properties.

Calcium channel-modulator 3: Similar to calcium channel-modulator 1 but with distinct tissue distribution and functional roles.

Calcium channel-modulator 4: Involved in different physiological processes and has unique regulatory mechanisms

These compounds share some similarities in their structure and function but differ in their specific regulatory mechanisms and physiological roles.

生物活性

Calcium channel-modulator-1 (CCM-1) is a synthetic compound that acts as a modulator of calcium channels, specifically targeting voltage-gated calcium channels (VGCCs). These channels play crucial roles in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Understanding the biological activity of CCM-1 is essential for its potential therapeutic applications.

CCM-1 primarily functions by blocking calcium influx through VGCCs. Its inhibitory effect on calcium channels is characterized by an IC50 value of approximately 0.8 μM, indicating its potency in modulating vascular contraction responses . The compound's mechanism involves interference with the interactions between the α1B and β3 subunits of N-type calcium channels, which alters their activation and inactivation kinetics .

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Compound Name | This compound |

| Target | Voltage-Gated Calcium Channels |

| IC50 | 0.8 μM |

| Mechanism of Action | Blocks calcium influx |

| Physiological Effects | Inhibits vascular contraction |

Effects on Cardiovascular System

Research indicates that CCM-1 significantly affects cardiovascular physiology. By blocking calcium entry into vascular smooth muscle cells, CCM-1 can reduce contractility, leading to potential applications in treating hypertension and other cardiovascular disorders. Studies have shown that compounds with similar mechanisms can effectively lower blood pressure and improve vascular function .

Neurophysiological Implications

In the nervous system, calcium channels are integral to neurotransmitter release and synaptic plasticity. CCM-1's modulation of VGCCs may influence neuronal excitability and synaptic transmission. For instance, alterations in calcium signaling pathways have been linked to various neuropsychiatric disorders, suggesting that CCM-1 could be investigated for therapeutic roles in conditions such as anxiety or depression .

Study 1: Vascular Smooth Muscle Contraction

A study demonstrated that treatment with CCM-1 resulted in a significant decrease in aortic contraction in animal models. This effect was attributed to the blockade of L-type calcium channels, which are crucial for muscle contraction. The findings suggest that CCM-1 could be a valuable tool for investigating vascular responses under pathological conditions.

Study 2: Neurotransmitter Release Modulation

Another investigation focused on the impact of CCM-1 on neurotransmitter release in neuronal cultures. The results indicated that CCM-1 inhibited the release of glutamate, a key excitatory neurotransmitter. This modulation suggests potential applications for managing excitotoxicity-related conditions .

Table 2: Summary of Case Studies Involving this compound

| Study Focus | Findings |

|---|---|

| Vascular Smooth Muscle Contraction | Significant reduction in aortic contraction |

| Neurotransmitter Release | Inhibition of glutamate release |

Research Findings

Recent studies have expanded our understanding of how CCM-1 interacts with various VGCC subtypes:

- L-type Channels : Primarily involved in cardiac and smooth muscle function; modulation can lead to therapeutic effects in cardiovascular diseases.

- N-type Channels : Important for neurotransmitter release; inhibition by CCM-1 may provide insights into managing neurological disorders.

The diverse effects observed with CCM-1 underscore its potential as a pharmacological agent across multiple systems.

属性

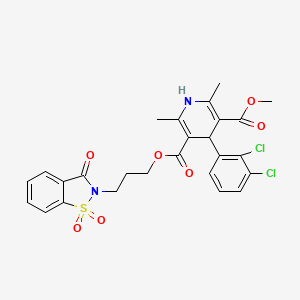

IUPAC Name |

3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYDIZPHIUSZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。